molecular formula C15H26O2 B1163385 Secolongifolenediol CAS No. 53587-37-4

Secolongifolenediol

Cat. No.: B1163385
CAS No.: 53587-37-4
InChI Key:
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Description

Secolongifolenediol is a naturally occurring sesquiterpene alcohol with the molecular formula C15H26O2 It is known for its unique structure and biological activities

Scientific Research Applications

Secolongifolenediol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural product libraries for drug discovery and development.

Safety and Hazards

During combustion, Secolongifolenediol may emit irritant fumes . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required . It is recommended to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .

Preparation Methods

Synthetic Routes and Reaction Conditions

Secolongifolenediol can be synthesized through several methods, including the oxidation of longifolene, a sesquiterpene hydrocarbon. The synthetic route typically involves the use of oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions to achieve the desired diol structure.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, followed by purification processes. The extraction is usually carried out using solvents like ethanol or methanol, and the compound is then purified through techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

Secolongifolenediol undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to its hydrocarbon form.

    Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like thionyl chloride.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the reagents and conditions used.

Mechanism of Action

The mechanism by which secolongifolenediol exerts its effects involves interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. In terms of anti-inflammatory action, it may inhibit the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Secolongifolenediol can be compared with other sesquiterpene alcohols such as longifolene and longifolenaldehyde. While these compounds share a similar core structure, this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • Longifolene
  • Longifolenaldehyde
  • Longifolene oxide

This compound stands out due to its unique diol structure, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(1R,6R,9S)-8-(hydroxymethyl)-1,5,5-trimethyl-9-bicyclo[4.2.1]non-7-enyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-14(2)6-4-7-15(3)11(10-17)9-13(14)12(15)5-8-16/h9,12-13,16-17H,4-8,10H2,1-3H3/t12-,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUMBZJZMMNHTP-GUTXKFCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C(C1C=C2CO)CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCC([C@@H]([C@@H]1CCO)C=C2CO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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